![molecular formula C9H10N2S B2732518 2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile CAS No. 1342394-71-1](/img/structure/B2732518.png)
2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/mL and Melting Point is −38 °C .Scientific Research Applications
Organic Electronics and Semiconductors
Thiophene derivatives play a pivotal role in organic electronics due to their excellent charge transport properties. Researchers have explored the use of 2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its π-conjugated structure allows for efficient electron mobility, making it a promising candidate for next-generation electronic devices .
Corrosion Inhibition
Thiophene-based compounds, including our target compound, have been employed as corrosion inhibitors. Their ability to form protective layers on metal surfaces helps prevent corrosion in various industrial applications. Researchers investigate the effectiveness of 2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile in safeguarding metals against degradation in aggressive environments .
Pharmacological Properties
The thiophene ring system is associated with diverse pharmacological activities. Notably, some thiophene derivatives exhibit:
- Antihypertensive and Anti-Atherosclerotic Properties : Some thiophene-based molecules may impact cardiovascular health .
Synthetic Applications
The synthesis of 2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile involves heterocyclization reactions. Notably, the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining thiophene derivatives. These reactions allow access to diverse functionalized thiophenes for further exploration .
Thiaplatinacycles and Thienylpyrroles
Researchers have used 2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile in the preparation of thiaplatinacycles. Additionally, it contributes to the synthesis of 2,2′-thienylpyrroles, which have applications in materials science and organic chemistry .
Polysubstituted Thiophenes with Anticancer Potential
The reaction of 2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile with other compounds can yield polysubstituted thiophenes. These derivatives, containing a 2,6-pyridine moiety, have been screened for anticancer activity. Researchers continue to explore their potential as novel therapeutic agents .
Future Directions
properties
IUPAC Name |
2-(methylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-11-9-7(5-10)6-3-2-4-8(6)12-9/h11H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAQMVMOZUPBQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(S1)CCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile |
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